2-(5-Bromothiophen-2-yl)oxolane
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Overview
Description
2-(5-Bromothiophen-2-yl)oxolane is an organic compound that features a brominated thiophene ring attached to an oxolane (tetrahydrofuran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)oxolane typically involves the bromination of thiophene followed by the formation of the oxolane ring. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Oxolane Ring: The brominated thiophene is then reacted with an appropriate oxolane precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiophene derivatives.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)oxolane has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)oxolane depends on its specific application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through its conjugated system. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)pyridine
- 2-(5-Bromothiophen-2-yl)benzothiadiazole
- 2-(5-Bromothiophen-2-yl)oxadiazole
Uniqueness
2-(5-Bromothiophen-2-yl)oxolane is unique due to the presence of the oxolane ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the design of novel organic semiconductors or bioactive molecules.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTNRCYNUQNFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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